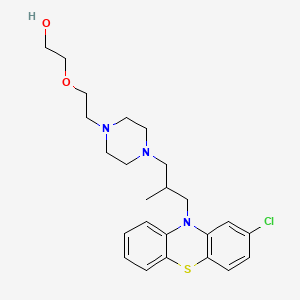
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core, a piperazine ring, and an ethoxyethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Alkylation: The chlorinated phenothiazine is alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Piperazine Introduction: The propyl chain is reacted with piperazine to form the piperazinyl derivative.
Ethoxyethanol Addition: Finally, the piperazinyl derivative is reacted with ethoxyethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.
Pathways Involved: It modulates neurotransmitter signaling pathways, leading to altered neuronal activity and therapeutic effects in psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-10-phenothiazinyl)-N,N-dimethylethanamine
- 3-(2-chloro-10-phenothiazinyl)-N-methyl-1-propanamine
- N’-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
2-(2-(4-(2-((2-Chloro-10-phenothiazinyl)methyl)propyl)-1-piperazinyl)ethoxy)ethanol is unique due to its specific combination of a phenothiazine core, a piperazine ring, and an ethoxyethanol moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
19142-68-8 |
|---|---|
Molecular Formula |
C24H32ClN3O2S |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
2-[2-[4-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C24H32ClN3O2S/c1-19(17-27-10-8-26(9-11-27)12-14-30-15-13-29)18-28-21-4-2-3-5-23(21)31-24-7-6-20(25)16-22(24)28/h2-7,16,19,29H,8-15,17-18H2,1H3 |
InChI Key |
CSJGNRAVTRAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


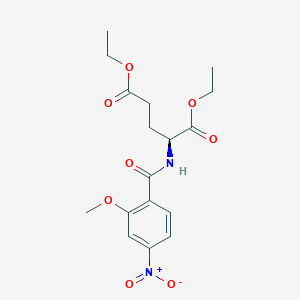
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
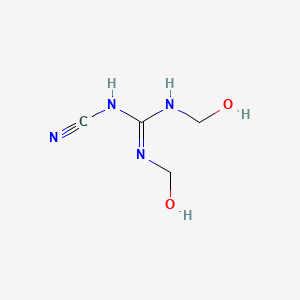

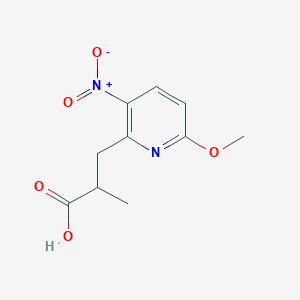
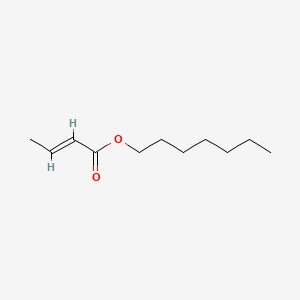
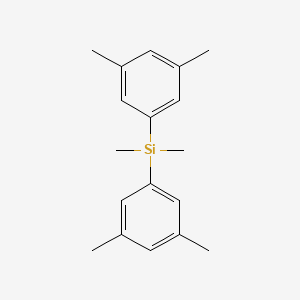
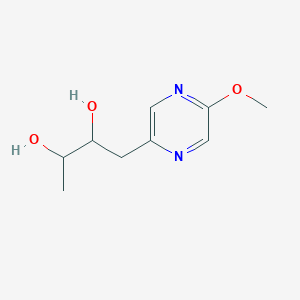
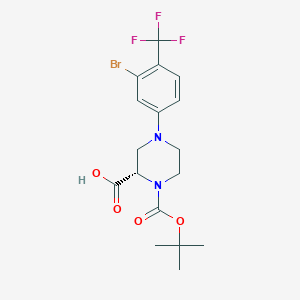
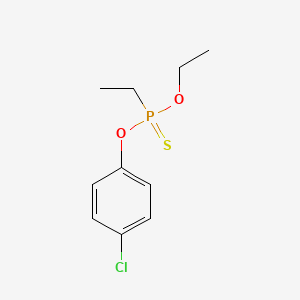
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)


![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)
